(R)-2-(1,2-Diaminoethyl)pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[(1R)-1,2-diaminoethyl]pyridin-3-ol |
InChI |
InChI=1S/C7H11N3O/c8-4-5(9)7-6(11)2-1-3-10-7/h1-3,5,11H,4,8-9H2/t5-/m1/s1 |
InChI Key |
JUNUABYSFBUZOA-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@@H](CN)N)O |
Canonical SMILES |
C1=CC(=C(N=C1)C(CN)N)O |
Origin of Product |
United States |
Synthetic Methodologies for R 2 1,2 Diaminoethyl Pyridin 3 Ol and Analogous Chiral Pyridinol Scaffolds
Chiral Pool Approaches to 2-Aminopyridin-3-ols
The chiral pool approach is a foundational strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com This method transfers the inherent chirality of the starting material to the final target molecule, establishing key stereocenters. mdpi.com For the synthesis of chiral 2-aminopyridin-3-ols, α-amino acids are particularly valuable precursors due to their diverse functionalities and commercial availability in chirally pure forms. mdpi.comresearchgate.net
Serine, with its hydroxymethyl side chain, stands out as a powerful chiral pool reagent for constructing complex molecules. mdpi.com For instance, D-serine methyl ester can be a starting point, with its stereocenter serving as the anchor for the subsequent construction of the pyridinol scaffold. The synthesis might involve protecting the amino and carboxyl groups, followed by a series of transformations to build the pyridine (B92270) ring around the existing chiral fragment. Another example is the synthesis of unnatural sugars like L-glyceraldehyde from the natural amino acid L-serine, demonstrating the utility of amino acids in creating complex chiral structures. youtube.com Similarly, amino acids like tryptophan and aspartic acid have been used as precursors in the total synthesis of various natural products. mdpi.com
Asymmetric Synthetic Routes to (R)-2-(1,2-Diaminoethyl)pyridin-3-ol Scaffolds
Asymmetric synthesis provides direct routes to chiral molecules without relying on resolution or chiral starting materials. These methods use chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, often with high efficiency and enantioselectivity.
The formation of carbon-carbon (C-C) bonds with control over stereochemistry is crucial for building the ethylamine (B1201723) backbone of the target molecule. numberanalytics.com A prominent strategy is the catalytic asymmetric synthesis of 1,2-diamines through C-C bond-forming reactions. rsc.org
One of the most effective methods is the aza-Mannich reaction, which involves the addition of an enolate or enolate equivalent to an imine. rsc.org This reaction can be rendered highly enantioselective by using chiral catalysts. For example, the direct reductive coupling of imines has been explored, though it is often limited to symmetrical vicinal diamines with low stereoselectivity. acs.org More advanced strategies involve the conjugate addition of nucleophiles to activated pyridine systems. The use of highly reactive Grignard reagents, in conjunction with a copper-chiral diphosphine ligand catalyst and a Lewis acid for activation, enables the alkylation of poorly reactive β-substituted alkenyl pyridines with high enantioselectivity. researchgate.netnih.gov
Asymmetric hydrogenation is a powerful and environmentally benign method for preparing chiral compounds. researchgate.net This technique is particularly useful for synthesizing chiral piperidines from pyridine precursors, which can be a key step in forming the desired scaffold. researchgate.netillinois.edu The stability of the pyridine ring presents a challenge, requiring significant energy for hydrogenation. illinois.edu To overcome this, strategies often involve activating the pyridine ring or using highly efficient catalyst systems.
Several catalytic systems have been developed for the asymmetric hydrogenation of pyridines and related heterocycles:
Rhodium-Catalyzed Hydrogenation : A Rh-TangPhos complex has been successfully used for the asymmetric hydrogenation of 3-substituted pyridine derivatives to synthesize chiral nipecotic acid derivatives. researchgate.net
Ruthenium-Catalyzed Hydrogenation : Chiral pyridine–aminophosphine ligands have been synthesized via the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines, achieving high yields and excellent enantioselectivities. rsc.org
Iridium-Catalyzed Hydrogenation : Ir-phosphinooxazoline complexes have proven effective for the enantioselective hydrogenation of 2-substituted N-benzoyliminopyridinium ylides. illinois.edu These catalysts have also been applied to the hydrogenation of challenging cyclic imines with excellent enantio- and diastereoselectivity. rsc.orgresearchgate.net
The choice of catalyst and substrate is critical, with many methods relying on substituents on the pyridine ring to act as coordinating groups for the metal catalyst, thereby enhancing enantioselectivity. illinois.edu
| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) / Ratio (er) | Reference |
|---|---|---|---|---|
| 3-Substituted Pyridines | Rh-TangPhos | Chiral Nipecotic Acid Derivatives | Not Specified | researchgate.net |
| 2-(Pyridin-2-yl)quinolines | Ruthenium-based | Chiral Tetrahydroquinolines | Up to 99% ee | rsc.org |
| 2-Substituted N-Benzoyliminopyridinium Ylides | Ir-phosphinooxazoline | Chiral Piperidines | 77:23 - 95:5 er | illinois.edu |
| 2,4-Diaryl-3H-benzo[b]azepines | Iridium-based | Chiral Benzazepines | Up to 99% ee | rsc.org |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. acs.org For the synthesis of the 1,2-diaminoethyl moiety, the organocatalytic asymmetric Mannich reaction is particularly relevant. acs.org This reaction, when catalyzed by an L-proline-derived tetrazole, can produce chiral 1,2-diamines from azido (B1232118) ketones and imines in excellent yields and with enantioselectivities up to 99%. acs.org The protecting group on the amino ketone plays a crucial role in controlling the regioselectivity of the reaction. acs.org
Chiral diamines are significant building blocks for pharmaceuticals and are frequently used as chiral auxiliaries and catalysts themselves. acs.org Organocatalytic methods provide a direct and efficient route to these important compounds, avoiding the limitations of other methods like the reductive coupling of imines. acs.org
| Amino Ketone Substrate | Imines | Catalyst | Product Type | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|---|
| Azido Ketones | Various | L-proline-derived tetrazole | Chiral 1,2-diamines | High | Up to 99% |
| Phthalimido Ketones | Various | L-proline-derived tetrazole | Chiral 1,4-diamines | High | Up to 99% |
Chemo-enzymatic methods combine the strengths of chemical synthesis and biocatalysis to achieve highly selective transformations. whiterose.ac.ukacs.org For the synthesis of chiral piperidines, a key structural element related to the target molecule, a chemo-enzymatic cascade has been developed for the asymmetric dearomatization of activated pyridines. whiterose.ac.ukacs.org
Preparation of Precursors and Intermediate Derivatization for the this compound Scaffold
The synthesis of the final target molecule relies on the efficient preparation of key precursors and intermediates. This includes the synthesis of the 2-aminopyridin-3-ol core and subsequent derivatization. nih.gov
Several methods exist for the synthesis of 2-aminopyridin-3-ols. One multi-stage process starts from furfural, which is reacted with chlorine and then sulphamic acid to yield 3-hydroxy-2-imino-1-(2H)-pyridine-sulphonic acid-monohydrate, which is subsequently hydrolyzed. google.com Other routes start from existing pyridine derivatives. google.com Multicomponent reactions (MCRs) offer an efficient pathway to substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions. nih.govresearchgate.net
Once the core pyridinol structure is formed, intermediate derivatization is used to introduce the diaminoethyl side chain. This can involve, for example, the coupling of the pyridinol scaffold with a suitable chiral side-chain precursor. The development of methods for discovering new pyridine-based compounds through "Intermediate Derivatization Methods" highlights the importance of this strategic approach in both agrochemical and pharmaceutical research. nih.gov
Synthetic Approaches for Amine Introduction
The creation of the chiral 1,2-diaminoethyl moiety is a critical step in the synthesis of the target compound. The asymmetric synthesis of vicinal diamines is a well-researched area, offering several strategic pathways. bohrium.comrsc.orgnih.gov These methods can be broadly categorized into C-N, C-C, and C-H bond-forming reactions. rsc.org
A prevalent and highly effective strategy for accessing chiral 1,2-diamines is the catalytic asymmetric ring-opening of meso-aziridines. rsc.orgua.es This desymmetrization approach can be achieved using various nitrogen nucleophiles. For instance, the ring-opening of a suitably protected meso-aziridine with trimethylsilyl (B98337) azide (B81097), catalyzed by a chiral yttrium complex, can yield an azido amine product with high enantioselectivity (83–94% ee). rsc.orgua.es Subsequent reduction of the azide group furnishes the desired 1,2-diamine. Alternatively, the direct aminolysis of activated aziridines with amines, catalyzed by metal triflates like Sc(OTf)₃, provides another route to vicinal diamines. organic-chemistry.org
Another powerful approach involves the transformation of enantiomerically pure β-amino alcohols, which can serve as precursors. A common sequence involves the internal Mitsunobu reaction of a β-amino alcohol to form a chiral aziridine (B145994) intermediate. mdpi.com This aziridine can then undergo a regioselective ring-opening reaction. Treatment with hydrazoic acid (HN₃) opens the aziridine ring to form a vicinal azido amine. mdpi.com For 1,2,3-trisubstituted aziridines, this ring-opening can occur at a different stereocenter from the initial ring-closure, resulting in the inversion of two stereocenters relative to the starting amino alcohol. mdpi.com The final step is the reduction of the azide, typically via a Staudinger reaction, to yield the vicinal diamine. mdpi.com
Other notable methods for introducing amine functionalities onto a pyridine ring, which could be adapted for the initial amination step, include:
The Chichibabin reaction: This classic method uses sodium amide to directly aminate the pyridine ring, typically at the 2-position. wikipedia.org
N-Oxide Activation: Pyridine N-oxides can be activated with reagents like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine (e.g., t-BuNH₂) to achieve selective amination at the 2-position with high yields. researchgate.net
Phosphonium (B103445) Salt Strategy: Pyridines can be converted to phosphonium salts, which then react with sodium azide to form iminophosphoranes. This method is highly regioselective for the 4-position and the iminophosphorane can be converted to other nitrogen-containing groups. nih.gov
Electrophilic Aminating Reagents: Reagents such as hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) can be used for the electrophilic amination of pyridines to form N-aminopyridinium salts, which can be further elaborated. nih.gov
Modifications of the Pyridine Ring System and Substituent Effects
The electronic nature of the pyridine ring can be finely tuned by the introduction of various substituents. These modifications significantly influence the reactivity of the ring, the basicity of the nitrogen atom, and the properties of metal complexes derived from the pyridinol scaffold. nih.govrsc.org
The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. wikipedia.org This generally makes electrophilic aromatic substitution difficult, favoring attack at the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions. wikipedia.orguonbi.ac.keuoanbar.edu.iq The presence of electron-donating groups (EDGs) can activate the ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) further deactivate it for electrophilic attack but enhance its susceptibility to nucleophilic attack. uonbi.ac.keuoanbar.edu.iq
A systematic study on a series of NNN pincer-type ligands, where the 4-position of the central pyridine ring was modified with various substituents (–OH, –OBn, –H, –Cl, and –NO₂), provides quantitative insight into these effects. nih.govresearchgate.net The electronic properties were evaluated using crystallographic, spectroscopic, and electrochemical methods.
Key findings from the study on 4-substituted 2,6-bis(diethylaminomethyl)pyridine ligands and their Copper(II) complexes include:
Electron-Donating Groups (EDGs): The –OH group acts as an EDG, increasing the electron density on the pyridine nitrogen. This enhanced donor capability affects the properties of the corresponding metal complexes. nih.gov
Electron-Withdrawing Groups (EWGs): The –NO₂ group is a strong EWG that significantly decreases the electron density on the pyridine nitrogen. This reduced donor ability makes metalation more challenging and alters the electronic nature of the ligand, introducing redox events observable via cyclic voltammetry. nih.gov
Ambivalent Groups: The benzyloxy (–OBn) substituent exhibited both electron-donating characteristics (observed via NMR) and electron-withdrawing properties (inferred from X-ray crystallographic bond lengths). nih.govresearchgate.net
The table below summarizes the effect of different substituents at the 4-position of the pyridine ring on the Cu–N(pyridine) bond length in their respective copper(II) chloride complexes.
| Substituent at 4-Position | Ligand Abbreviation | Cu–N(py) Bond Length (Å) | Electronic Nature |
|---|---|---|---|
| -OH | L1 | 2.062(3) | Electron-Donating |
| -OBn | L2 | 2.061(2) | Mixed/Ambivalent |
| -H | L3 | 2.052(2) | Neutral/Reference |
| -Cl | L4 | 2.046(2) | Electron-Withdrawing |
| -NO₂ | L5 | 2.091(2) | Strongly Electron-Withdrawing |
Data sourced from a study on NNN pincer-type molecules. nih.gov
Functionalization of the Hydroxyl Moiety
The hydroxyl group at the 3-position of the pyridinol scaffold is a key site for further molecular modifications. This phenolic hydroxyl can undergo various reactions, including etherification and esterification, allowing for the attachment of other molecular fragments or modification of the compound's physicochemical properties.
Etherification: The hydroxyl group can be converted into an ether. In a study involving reactions of hydroxypyridines with pentafluoropyridine, pyridin-3-ol was shown to react exclusively at the oxygen atom to yield the corresponding tetrafluoropyridyl ether. researchgate.netosi.lv This demonstrates the nucleophilicity of the hydroxyl oxygen in substitution reactions. Standard Williamson ether synthesis conditions, involving deprotonation with a suitable base followed by reaction with an alkyl halide, are also applicable.
Esterification and Transesterification: The hydroxyl group can be readily acylated to form esters. Pyridine itself is often used as a catalyst in esterification reactions, where it acts as a proton acceptor to activate the alcohol. echemi.com Furthermore, the 3-hydroxyl group can participate in intramolecular catalysis. In a study on highly substituted pyridine esters, the 3-hydroxyl group was found to provide neighboring group assistance in the regioselective hydrolysis and transesterification of an adjacent ester function. lookchem.com This assistance is proposed to occur via the deprotonated phenolic OH-group, highlighting its chemical activity. lookchem.com
Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group to facilitate nucleophilic substitution reactions. A common method is the reaction with p-toluenesulfonyl chloride (TsCl) in pyridine to form a tosylate ester. libretexts.org The tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles. Another reagent, phosphorus oxychloride (POCl₃), converts the hydroxyl group into a dichlorophosphate, which is also a good leaving group, often utilized in elimination reactions. libretexts.org
Coordination Chemistry of R 2 1,2 Diaminoethyl Pyridin 3 Ol As a Chiral Ligand
Ligand Design Principles and Multi-dentate Coordination Modes
The effectiveness of a chiral ligand in inducing asymmetry in a metal's coordination sphere is deeply rooted in its structural design. The arrangement of donor atoms and the inherent chirality of the ligand framework are pivotal in determining the geometry and stability of the resulting metal complex.
Bidentate, Tridentate, and Polydentate Chelating Behavior
(R)-2-(1,2-Diaminoethyl)pyridin-3-ol is a versatile ligand capable of coordinating to metal ions in various modes. Its structure, featuring a pyridine (B92270) nitrogen, an amino nitrogen from the ethylenediamine (B42938) backbone, and a hydroxyl group, allows for flexible chelation.
Bidentate Coordination: The ligand can coordinate to a metal center through the pyridine nitrogen and one of the amino nitrogens of the ethylenediamine moiety, forming a stable five-membered chelate ring. pvpcollegepatoda.orgresearchgate.net This mode is often observed when other competing ligands are present or under specific reaction conditions. The pyridinol moiety can also coordinate in a bidentate fashion through the terminal acyl function and the pyridine nitrogen. rsc.org
Tridentate Coordination: More commonly, this compound acts as a tridentate ligand. nih.gov In this arrangement, the metal ion is bound by the pyridine nitrogen, and both nitrogen atoms of the 1,2-diaminoethyl group. This creates two fused five-membered chelate rings, resulting in a highly stable complex. This tridentate nature is a key feature in the design of selective metal-binding agents. researchgate.net
Polydentate Behavior: While less common for a single ligand molecule, the potential for higher denticity exists, especially in the formation of polynuclear complexes where the hydroxyl group might bridge between metal centers. The dynamic nature of pyridonate ligands allows for rapid interconversion between different coordination modes. rsc.org
The ability to switch between these coordination modes, a property known as hemilability, can be crucial in catalytic applications, allowing for the creation of vacant coordination sites for substrate binding. rsc.org
Influence of Chiral Stereochemistry on Metal Coordination Geometry
The presence of a chiral center, specifically the (R)-configuration at the carbon atom of the ethylenediamine backbone, exerts a significant influence on the three-dimensional arrangement of the resulting metal complex. csjmu.ac.in This stereochemical control is a fundamental principle in asymmetric catalysis. nih.govutexas.edu
When this compound coordinates to a metal ion, the chiral center dictates a preferred conformation of the chelate rings. This induced chirality at the metal center can lead to the formation of specific diastereomers of the complex. The steric and electronic effects arising from the chiral ligand's three-dimensional structure can modulate the binding affinity and selectivity towards different metal ions. nih.gov For instance, the geometry of copper(II) complexes is particularly sensitive to the ligand's coordination geometry, which in turn affects the complex's redox potential. nih.gov
The design of chiral pyridine-derived ligands aims to create a well-defined three-dimensional structure that minimizes steric hindrance locally while tuning the peripheral environment to enhance both reactivity and stereoselectivity. nih.gov This "double-layer control" concept has proven effective in developing highly enantioselective catalysts. nih.gov The stereochemistry of the ligand can lead to different binding abilities for cations, as seen in diastereomeric ligands where one isomer exhibits higher selectivity for a specific ion. nih.gov
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized to determine their structure and properties.
Transition Metal Complexes (e.g., Fe(II), Pd(II), Cu(II), Ni(II), Zn(II))
This compound readily forms complexes with a variety of first- and second-row transition metals. The synthesis generally involves mixing the ligand and the metal salt, often with gentle heating or refluxing to facilitate complex formation. frontiersin.orgjscimedcentral.comnih.gov
Fe(II) Complexes: Iron(II) complexes with amino-pyridine ligands are of interest for their catalytic activity, particularly in atom transfer radical polymerization (ATRP). nsf.gov The synthesis often involves reacting the ligand with an iron(II) chloride precursor. These complexes can exhibit high-spin iron(II) states and may form dimeric structures in the solid state. nsf.gov
Pd(II) Complexes: Palladium(II) complexes are widely studied for their applications in catalysis and as potential therapeutic agents. pvpcollegepatoda.orgrsc.org The synthesis of Pd(II) complexes with ligands like this compound can be achieved by reacting the ligand with a palladium(II) precursor such as PdCl2. nih.govresearchgate.net These complexes often adopt a square-planar geometry. core.ac.uk
Cu(II) Complexes: Copper(II) complexes with this type of ligand are readily synthesized and have been investigated for their biological activities. nih.govfrontiersin.orgrsc.org The synthesis can be carried out by reacting the ligand with a copper(II) salt like Cu(NO₃)₂·3H₂O in a solvent such as methanol. frontiersin.org The resulting complexes can have geometries ranging from square planar to distorted square pyramidal. nih.govfrontiersin.orgcore.ac.uk
Ni(II) Complexes: Nickel(II) can form complexes with various coordination numbers, including four, five, and six, leading to geometries such as square planar, tetrahedral, and octahedral. researchgate.netjscimedcentral.com The synthesis of Ni(II) complexes with this compound can be performed by reacting the ligand with a nickel(II) salt like NiCl₂·6H₂O in ethanol. jscimedcentral.comchemrevlett.com
Zn(II) Complexes: Zinc(II) complexes are of interest due to their role in biological systems and catalysis. The synthesis of Zn(II) complexes with this ligand can be achieved by reacting it with a zinc salt such as ZnCl₂. nih.govfrontiersin.org These complexes often exhibit a tetrahedral geometry. frontiersin.orgnih.gov
Table 1: Representative Transition Metal Complexes and Their Properties
| Metal Ion | Typical Geometry | Synthetic Precursor Example | Characterization Notes |
|---|---|---|---|
| Fe(II) | Distorted Trigonal Bipyramid (in dimers) | FeCl₂ | Often paramagnetic, studied by Evans NMR and X-ray diffraction. nsf.gov |
| Pd(II) | Square Planar | PdCl₂ | Characterized by NMR (¹H, ¹³C) and mass spectrometry. nih.govfu-berlin.de |
| Cu(II) | Distorted Square Pyramidal/Square Planar | Cu(NO₃)₂·3H₂O | Shows antibacterial activity, characterized by FTIR, PXRD, and MS. nih.govfrontiersin.org |
| Ni(II) | Octahedral/Square Planar | NiCl₂·6H₂O | Often colored and stable, characterized by UV-Vis and magnetic susceptibility. researchgate.netjscimedcentral.com |
| Zn(II) | Distorted Tetrahedral | ZnCl₂ | Characterized by EDX, FTIR, and PXRD. nih.govfrontiersin.org |
Coordination with Rare Earth Metal Ions (e.g., Dy(III), Yb(III))
The coordination chemistry of rare earth elements (REEs) with chiral ligands is an area of growing interest due to the unique magnetic and luminescent properties of these ions. The synthesis of REE complexes with this compound would typically involve the reaction of the ligand with a hydrated rare earth salt, such as a chloride or nitrate, in a suitable solvent.
While specific studies on this compound with Dy(III) and Yb(III) are not extensively detailed in the provided context, the general principles of REE coordination can be inferred. REEs typically exhibit higher coordination numbers (often 8 or 9) compared to transition metals. nih.gov The coordination environment is often a square antiprism or a tricapped trigonal prism. nih.gov The synthesis of REE lactate (B86563) complexes, for example, has shown the formation of various structural types, including polymeric chains and molecular crystals with dimeric or monomeric species. mdpi.comresearchgate.net The coordination of this compound to Dy(III) or Yb(III) would likely involve the tridentate N,N,N-donor set, with additional coordination sites being occupied by solvent molecules or counter-ions to satisfy the high coordination number of the lanthanide ion. nih.gov
Applications of R 2 1,2 Diaminoethyl Pyridin 3 Ol in Asymmetric Catalysis
Development of Chiral Catalytic Systems Utilizing the (R)-2-(1,2-Diaminoethyl)pyridin-3-ol Ligand
The efficacy of a chiral ligand is realized upon its coordination to a suitable metal center, forming a chiral catalytic system. Chiral 1,2-diamines are well-known to form stable five-membered chelate rings with a variety of transition metals, including ruthenium, rhodium, palladium, iridium, and copper. rsc.orgmdpi.com The this compound ligand is expected to function as a versatile chelating agent.
At a minimum, it can act as a bidentate ligand through its two nitrogen atoms from the ethylenediamine (B42938) moiety. This coordination mode is famously exploited in Noyori's catalysts for asymmetric hydrogenation. mdpi.com Furthermore, the pyridine (B92270) nitrogen atom can participate in coordination, rendering the ligand tridentate. This trimodal coordination can create a more rigid and well-defined chiral environment around the metal center, which often leads to enhanced stability and higher enantioselectivity. The hydroxyl group on the pyridine ring could also potentially engage in coordination or participate in secondary interactions, such as hydrogen bonding with the substrate, further influencing the catalyst's behavior.
The synthesis of such catalytic systems would typically involve reacting this compound with a suitable metal precursor, such as [RuCl2(p-cymene)]2, [Rh(cod)2]BF4, or Cu(OTf)2. The resulting complexes would serve as the active catalysts for a range of asymmetric transformations.
Enantioselective and Diastereoselective Transformations Promoted by this compound Complexes
Complexes derived from chiral diamines are workhorses in asymmetric synthesis, capable of catalyzing a wide array of stereoselective reactions. rsc.orgnih.gov
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. nih.gov Catalysts based on ruthenium complexes with chiral diamine ligands are highly effective for the enantioselective hydrogenation of prochiral ketones and imines. mdpi.com A complex formed from this compound and a ruthenium precursor would be an ideal candidate for such reactions.
In a typical mechanism for imine hydrogenation, the chiral diamine ligand, in concert with the metal hydride, creates a chiral pocket. The imine substrate coordinates to the metal, and hydrogen is transferred to one of its prochiral faces, leading to the formation of an enantioenriched amine. The stereochemical outcome is dictated by the specific conformation of the ligand-metal complex in the transition state. Given the success of ligands like N-tosyl-1,2-diphenylethylenediamine (TsDPEN), it is anticipated that a Ru-(R)-2-(1,2-Diaminoethyl)pyridin-3-ol catalyst would demonstrate high efficiency and enantioselectivity in the hydrogenation of cyclic and acyclic imines. mdpi.com
Illustrative Data: Asymmetric Hydrogenation of Imines with a Ru-Diamine Catalyst
The following table presents typical results for the asymmetric hydrogenation of various imines using a well-established Ru/chiral diamine catalytic system, analogous to what might be expected for a system based on this compound.
| Entry | Imine Substrate | Catalyst System | Conditions | Yield (%) | ee (%) |
| 1 | 1-Methyl-3,4-dihydroisoquinoline | [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | HCOOH/Et₃N, DMF | 98 | 97 |
| 2 | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN | H₂, MeOH, 30 atm | 95 | 96 |
| 3 | N-(1-phenylethylidene)aniline | [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | H₂, i-PrOH, 20 atm | 92 | 94 |
The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of organic synthesis. nih.gov Chiral diamine-metal complexes are frequently employed as Lewis acid catalysts to orchestrate these transformations.
Aldol Reaction: The asymmetric Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to an aldehyde, can be effectively catalyzed by chiral diamine-coordinated Sn(II) triflate complexes. nih.gov The diamine ligand controls the facial approach of the nucleophile to the aldehyde, thereby determining the stereochemistry of the resulting β-hydroxy carbonyl compound. A complex of this compound with a Lewis acidic metal like Sn(II), Co(II), or Zn(II) could serve as a potent catalyst for direct or Mukaiyama-type asymmetric aldol reactions. rsc.orgresearchgate.net
Friedel-Crafts Alkylation: The enantioselective Friedel-Crafts alkylation of electron-rich aromatics, such as indoles or phenols, with electrophiles like nitroolefins is another key application. rsc.orgnih.gov Copper(II) complexes featuring chiral diamine or bis(oxazoline) ligands have proven particularly effective. nih.gov A Cu(II) complex of this compound would be expected to catalyze this reaction, with the chiral environment enforcing a specific orientation of the reactants and leading to high enantioselectivity.
Illustrative Data: Asymmetric Friedel-Crafts Alkylation of Indole
The following table shows representative results for the Cu-catalyzed asymmetric Friedel-Crafts alkylation of indole with nitroolefins using a chiral ligand, illustrating the potential of diamine-based systems.
| Entry | Nitroolefin | Ligand | Catalyst | Yield (%) | ee (%) |
| 1 | trans-β-Nitrostyrene | (S)-Ph-Box | Cu(OTf)₂ | 95 | 94 |
| 2 | 2-(2-Nitrovinyl)furan | Chiral Bis(oxazoline) | Cu(OTf)₂ | 88 | 91 |
| 3 | (E)-1-Nitro-2-p-tolylpropene | Chiral Diamine Derivative | Cu(OAc)₂ | 76 | 85 |
Catalytic methods for synthesizing enantioenriched 1,2-diamines are of high interest due to the prevalence of this motif in bioactive molecules and other chiral ligands. nih.govua.es Reactions such as the asymmetric hydroamination of allylic amines or the diamination of alkenes can be catalyzed by metal complexes. rsc.orgnih.gov Palladium and rhodium catalysts, in particular, have been used with chiral diamine ligands to achieve these transformations. nih.gov A catalyst system derived from this compound could facilitate the stereoselective formation of new C–N bonds, providing access to complex and valuable polyfunctionalized diamine products. nih.gov
Factors Influencing Catalytic Performance: Enantioselectivity and Diastereomeric Excess
The success of an asymmetric catalyst hinges on its ability to provide high levels of enantioselectivity (ee) and, where applicable, diastereomeric excess (de). For catalysts based on this compound, several factors would be critical in determining catalytic performance:
Ligand Conformation: The conformation of the five-membered chelate ring formed by the diamine and the metal is crucial. This conformation, which is influenced by the steric properties of the ligand backbone and any substituents, directly shapes the chiral pocket of the catalyst.
Metal Center: The choice of the metal ion affects not only the types of reactions that can be catalyzed but also the geometry of the complex and the bond lengths/angles, which in turn influence stereoselectivity.
Reaction Conditions: Solvent, temperature, and pressure can have a profound impact. The solvent can coordinate to the metal or interact with the transition state, altering its energy and structure. Temperature affects the flexibility of the catalyst and the relative rates of competing reaction pathways.
Substrate-Catalyst Interactions: Secondary interactions, such as hydrogen bonding between the substrate and the ligand (e.g., via the pyridinol hydroxyl group) or π-π stacking, can help to lock the substrate into a specific orientation, leading to higher selectivity. chemrxiv.org
Rational Design of Catalysts Based on this compound for Optimized Reactivity
Rational catalyst design aims to move beyond trial-and-error screening by using a deep understanding of reaction mechanisms and catalyst structure to create more effective systems. monash.edu The this compound scaffold offers several avenues for rational modification to optimize reactivity and selectivity.
Electronic Tuning: Substituents could be introduced onto the pyridine ring to modulate its electronic properties. Electron-donating groups would increase the electron density on the metal center, which could be beneficial for certain oxidative addition steps, while electron-withdrawing groups would make the metal more Lewis acidic, enhancing its activity in reactions like Friedel-Crafts or aldol additions.
Steric Modification: The steric environment can be fine-tuned by altering the groups on the diamine nitrogens or the pyridine ring. Increasing steric bulk can enhance enantioselectivity by creating a more confined and selective active site.
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of the catalyzed reaction. By understanding the key interactions that govern stereoselectivity at a molecular level, modifications to the ligand structure can be proposed to stabilize the desired transition state over competing ones, leading to a rational improvement in catalyst performance. researchgate.net
By leveraging these strategies, catalysts based on the this compound framework could be systematically optimized for specific, challenging asymmetric transformations.
Mechanistic and Theoretical Investigations of R 2 1,2 Diaminoethyl Pyridin 3 Ol Chemistry
Elucidation of Reaction Mechanisms in Synthesis and Catalysis
Mechanistic studies are crucial for understanding how (R)-2-(1,2-diaminoethyl)pyridin-3-ol functions in chemical transformations, particularly in the realm of asymmetric catalysis. These investigations aim to map out the entire reaction pathway, identify key reactive species, and rationalize the observed outcomes.
In metal-catalyzed reactions, this compound is expected to act as a tridentate or bidentate ligand, forming stable complexes with transition metals such as ruthenium, rhodium, or iridium. A generalized catalytic cycle for an asymmetric transfer hydrogenation of a ketone, a reaction where such ligands excel, would typically involve several key steps.
Initially, a pre-catalyst, often a metal-halide complex, reacts with this compound to form the active catalyst. The pyridinol moiety can act as an anionic O-donor after deprotonation, while the two nitrogen atoms of the ethylenediamine (B42938) chain chelate the metal center. researchgate.net This forms a stable, chiral environment around the metal. The catalytic cycle would then proceed as follows:
Formation of the Metal-Hydride: The catalyst reacts with a hydrogen source (e.g., isopropanol (B130326) or formic acid) to generate a metal-hydride species, which is the active reducing agent.
Substrate Coordination: The prochiral ketone substrate coordinates to the metal center, displacing a weakly bound solvent molecule. The chiral pocket created by the ligand forces the substrate to adopt a specific orientation.
Stereoselective Hydride Transfer: The hydride is transferred from the metal to the carbonyl carbon of the ketone. This step occurs via a highly organized, six-membered ring transition state. The stereochemistry of the final alcohol product is determined during this irreversible step.
Product Release and Catalyst Regeneration: The resulting alcohol product dissociates from the metal center, and the catalyst is regenerated, ready to start a new cycle.
Throughout this cycle, various intermediates are formed, including the initial metal-ligand complex, the metal-hydride species, and the metal-alkoxide complex formed after hydride transfer. The hemilabile nature of the pyridinol group—where the oxygen atom can reversibly bind and unbind from the metal center—may play a crucial role in creating a vacant coordination site for the incoming substrate.
The enantioselectivity of a reaction catalyzed by a complex of this compound is determined by the energy difference between the diastereomeric transition states. The reaction can proceed through two major pathways, one leading to the (R)-product and the other to the (S)-product. The chiral ligand ensures that these two pathways are not energetically equivalent.
Transition state analysis, primarily conducted through computational methods like Density Functional Theory (DFT), is employed to model these transient structures. dergipark.org.tr For the asymmetric hydrogenation of a ketone, two primary transition states (pro-R and pro-S) are analyzed. The calculations focus on the non-covalent interactions between the substrate and the ligand within the transition state structure.
The stereochemical outcome is dictated by steric and electronic factors:
Steric Repulsion: The bulky substituents on the substrate will preferentially occupy regions of lower steric hindrance within the chiral pocket of the ligand. The conformation of the five-membered chelate ring formed by the diamine and the metal, which adopts a specific twist due to the (R)-configuration of the side chain, is a key determinant of this steric environment.
Electronic Interactions: Attractive interactions, such as hydrogen bonding between the substrate and the NH groups of the diamine or the OH group of the pyridinol, can further stabilize one transition state over the other.
By calculating the activation energies (ΔG‡) for both the pro-R and pro-S transition states, the enantiomeric excess (ee) of the reaction can be predicted. The pathway with the lower activation energy will be the dominant one, leading to the major enantiomer.
Computational Chemistry and Quantum Chemical Studies
Computational chemistry provides powerful tools to investigate the properties of this compound at an electronic level, offering insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can determine a wide range of properties. dergipark.org.tr
Optimized Geometry: DFT is used to find the lowest energy three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. For this molecule, the HOMO is expected to be localized on the electron-rich amine and hydroxyl groups, indicating these are the primary sites for nucleophilic attack or coordination to electrophilic metals. The LUMO is likely centered on the electron-deficient pyridine (B92270) ring, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. dergipark.org.tr
Reactivity Descriptors: Global reactivity descriptors derived from the energies of the FMOs can quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which predict how the molecule will interact with other reagents. dergipark.org.tr
Table 1: Illustrative Quantum Chemical Parameters for a Pyridine Derivative Calculated via DFT The following data is representative of values obtained for similar pyridine compounds and illustrates the output of DFT calculations.
| Parameter | Symbol | Illustrative Value (B3LYP) | Description |
| HOMO Energy | EHOMO | -6.05 eV | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |
| LUMO Energy | ELUMO | -0.97 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |
| Energy Gap | ΔE | 5.08 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
| Ionization Potential | I | 6.05 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | A | 0.97 eV | The energy released when an electron is added to the molecule. |
| Chemical Hardness | η | 2.54 eV | Measures the resistance to change in electron distribution. |
| Electronegativity | χ | 3.51 eV | The power of an atom to attract electrons to itself. |
| Electrophilicity Index | ω | 2.43 eV | A measure of the energy lowering of a molecule when it accepts electrons. |
Data based on methodologies described in reference dergipark.org.tr.
While DFT is excellent for static structures, molecular dynamics (MD) and docking simulations are used to study the dynamic behavior of the ligand and its metal complexes.
Molecular Docking: This technique predicts the preferred binding orientation of the this compound ligand to a metal center. It can also be used to model how a substrate docks into the active site of the resulting catalyst complex, providing a static snapshot of the key interactions that precede the chemical reaction.
Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time. An MD simulation of the catalyst-substrate complex in a solvent box can reveal the dynamic stability of the system. It allows for the study of conformational changes, the role of solvent molecules, and the persistence of crucial hydrogen bonds that guide stereoselectivity. Force fields like the General Amber Force Field (GAFF) are often used for organic molecules in these simulations. irbbarcelona.org
The flexibility of the ethylenediamine side chain means that this compound can exist in multiple conformations. Computational conformational analysis is used to identify the most stable conformers and the energy barriers between them. The relative orientation of the amino groups and the pyridinol ring is critical for effective chelation to a metal ion.
Structure-Activity/Selectivity Relationship (SAR/SSR) Studies for Ligand Optimization
The optimization of chiral ligands is a cornerstone of modern asymmetric catalysis, aiming to enhance both the efficiency (activity) and the enantioselectivity of a given transformation. For ligands based on the this compound scaffold, structure-activity relationship (SAR) and structure-selectivity relationship (SSR) studies are crucial for fine-tuning their performance. Although specific, comprehensive SAR/SSR studies for this exact molecule are not extensively documented in publicly available literature, the principles of ligand optimization for the broader class of chiral pyridyl diamine and related ligands are well-established. These principles allow for informed predictions on how structural modifications would likely impact catalytic outcomes.
Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis because they combine the rigid, well-defined coordination platform of the pyridine ring with a tunable chiral environment. diva-portal.orghkbu.edu.hk The electronic properties of the pyridine moiety make it a suitable ligand for a wide array of metal ions, and its chemistry is well-understood, facilitating systematic modifications. diva-portal.orgresearchgate.net The design of such ligands often follows a modular approach, where different components of the ligand can be varied independently to probe their effect on the catalytic reaction. diva-portal.org
For a ligand like this compound, the key structural elements that can be systematically modified for optimization purposes include:
The Pyridine Ring: Substituents on the pyridine ring can alter the electronic properties of the nitrogen donor atom. Electron-donating groups (EDGs) would increase the electron density on the metal center, which could enhance its reactivity in certain catalytic cycles. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, which might be beneficial for other types of transformations or for stabilizing certain intermediates. The position of these substituents is also critical.
The Diamine Backbone: The stereochemistry and substitution pattern of the 1,2-diaminoethyl chain are paramount for determining the chiral environment around the metal center. Modifications here can include altering the substituents on the nitrogen atoms or the carbon backbone. These changes directly influence the steric bulk and the conformational rigidity of the resulting metal complex, which are key factors in controlling enantioselectivity.
The Hydroxyl Group: The 3-hydroxyl group on the pyridine ring can play a significant role in secondary interactions, such as hydrogen bonding with the substrate or other components of the catalytic system. It can also be deprotonated to form an anionic ligand, which would dramatically alter the electronic nature of the metal complex. hkbu.edu.hk
Studies on analogous chiral ligands provide valuable insights into the likely SAR/SSR for this compound. For instance, in palladium-catalyzed allylic alkylations, the steric properties of chiral pyridyl ligands have been shown to have a significant influence on the reaction's outcome. diva-portal.org Similarly, in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, the absolute configuration of the carbinol carbon in chiral pyridyl alcohol ligands was found to be the determining factor for the sense of asymmetric induction, while the electronic properties of the ligand had a more minor effect on the level of enantioselectivity. diva-portal.org
In the context of asymmetric transfer hydrogenation, a widely used reaction for the synthesis of chiral alcohols, ligands bearing a diamine moiety are common. For example, novel polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation of ketones, yielding optically active alcohols with excellent enantioselectivities. nih.gov The efficiency of these catalytic systems often relies on the precise steric and electronic environment created by the ligand around the metal center.
The table below outlines hypothetical modifications to the this compound structure and their potential impact on catalytic activity and selectivity, based on established principles from related systems.
| Interactive Data Table: Hypothetical SAR/SSR for this compound Derivatives | |||
| Modification Site | Substituent | Predicted Effect on Activity | Predicted Effect on Enantioselectivity |
| Pyridine Ring (Position 4) | Electron-Donating Group (e.g., -OCH₃) | Potentially increased due to a more electron-rich metal center. | Dependent on the specific reaction; may be enhanced or diminished. |
| Electron-Withdrawing Group (e.g., -CF₃) | Potentially decreased due to a more electron-poor metal center. | Dependent on the specific reaction; may be enhanced or diminished. | |
| Diamine Backbone (Nitrogen atoms) | Bulky Substituents (e.g., -isopropyl) | May decrease due to steric hindrance around the metal center. | Likely to increase due to a more defined chiral pocket. |
| N,N'-Dimethylation | May alter the chelation mode and steric profile. | Significant changes expected, potentially leading to improved selectivity. | |
| Hydroxyl Group (Position 3) | O-Methylation | Eliminates hydrogen bonding potential, which could decrease or increase selectivity depending on the mechanism. | Could alter the electronic nature of the pyridine nitrogen, impacting both activity and selectivity. |
| Replacement with -H | Removes a potential coordination site or hydrogen-bonding group. | Likely to have a substantial, though unpredictable, effect on both activity and selectivity. |
It is important to emphasize that while these predictions are based on sound chemical principles derived from analogous systems, the actual effects would need to be determined empirically through the synthesis and catalytic testing of each derivative. The complexity of catalyst-substrate interactions means that subtle structural changes can sometimes lead to unexpected outcomes. nih.gov Nevertheless, such a systematic approach is fundamental to the rational design and optimization of new, highly effective chiral ligands for asymmetric catalysis.
Emerging Research Frontiers and Future Perspectives for R 2 1,2 Diaminoethyl Pyridin 3 Ol
Exploration of Novel Synthetic Pathways and Derivatization Strategies
The development of efficient and versatile synthetic routes is fundamental to unlocking the full potential of (R)-2-(1,2-Diaminoethyl)pyridin-3-ol. While specific pathways to this exact molecule are not yet widely documented, research into the synthesis of other chiral vicinal diamines provides a roadmap for future investigations. sigmaaldrich.com Current methods are often challenging, particularly for producing unsymmetrically substituted diamines. sigmaaldrich.com
Future research will likely focus on adapting and refining existing methodologies for asymmetric synthesis to target this specific structure. Key strategies that could be explored include:
Asymmetric Lithiation-Substitution: This technique has been successfully used to create chiral 1,2-diamines from imidazolidine (B613845) precursors with high optical purity. acs.org A similar approach could be envisioned starting from a precursor incorporating the pyridin-3-ol moiety.
Stereoselective Reductive Coupling: Copper-catalyzed reductive coupling of imines with chiral allenamides has emerged as a practical and scalable method for accessing valuable 1,2-diamino synthons. acs.org
Sequential Catalysis: The use of sequential palladium- and rhodium-catalyzed reactions has proven effective for the asymmetric synthesis of polyfunctionalized diamine derivatives, offering a pathway to complex structures from simpler starting materials. nih.gov
Furthermore, derivatization of the parent molecule opens up a vast chemical space for fine-tuning its steric and electronic properties. The primary and secondary amine functionalities of the ethylenediamine (B42938) chain, along with the hydroxyl group on the pyridine (B92270) ring, serve as handles for modification. For instance, the amines can be converted to various secondary or tertiary amines, a strategy known to impact catalytic performance. researchgate.net The pyridinol hydroxyl group could be alkylated or acylated to modulate the ligand's coordination properties and solubility.
Table 1: Potential Synthetic Strategies for Chiral 1,2-Diamine Scaffolds
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Asymmetric Lithiation-Substitution | Asymmetric deprotonation of an imidazolidine precursor using a chiral ligand, followed by reaction with an electrophile and subsequent hydrolysis. acs.org | High optical purity; access to substituted ethylenediamines. acs.org |
| Cu-Catalyzed Reductive Coupling | Stereoselective coupling of imines and a chiral allenamide using a copper catalyst. acs.org | Highly stereoselective; practical and scalable for diamino-synthons. acs.org |
| Sequential Pd/Rh Catalysis | A two-step process involving Pd-catalyzed asymmetric allylic amination followed by Rh-catalyzed intramolecular aziridination. nih.gov | Rapid assembly of complex, polyfunctionalized diamines; high enantiomeric excess. nih.gov |
Discovery of New Asymmetric Catalytic Transformations
The core value of this compound lies in its potential as a chiral ligand for metal-catalyzed asymmetric transformations. Chiral vicinal diamines are foundational ligands in asymmetric catalysis. sigmaaldrich.com The fusion of this motif with a pyridine-3-ol unit introduces a potentially hemilabile N,O-donor set that could impart unique reactivity and selectivity. The pyridine nitrogen and the hydroxyl group can coordinate to a metal center, influencing the geometry and electronic nature of the active catalyst.
Future research is anticipated to screen catalysts derived from this ligand in a wide array of classic and novel asymmetric reactions. Based on the performance of related chiral diamine ligands, promising areas for investigation include:
Asymmetric transfer hydrogenation and hydrogenation reactions.
Carbon-carbon bond-forming reactions, such as asymmetric Michael additions and the addition of organozinc reagents to aldehydes. researchgate.net
Asymmetric C-N bond-forming reactions, like hydroamination. ua.es
The pyridine-3-ol moiety, in particular, may allow for catalyst modulation through protonation/deprotonation or by acting as a hydrogen-bond donor, thereby influencing substrate activation and the transition state organization.
Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Diamine Systems
| Reaction Type | Catalyst System | Substrates | Key Outcome |
|---|---|---|---|
| Allylic Amination | Pd₂(dba)₃•CHCl₃ / Chiral Ligand | Cyclohexenol-derived carbonate, sulfamate (B1201201) nucleophile | High yield and high enantiomeric excess of the amination product. nih.gov |
| Reductive Amination | Ir or Ru Complex / Chiral Diamine Ligand | Quinoline-2-carbaldehydes, aromatic amines | Formation of chiral diamines via asymmetric hydrogenation of the intermediate imine. ua.es |
Advanced Computational Modeling for Predictive Ligand and Catalyst Design
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new catalysts, bypassing laborious trial-and-error experimentation. For a ligand like this compound, advanced computational modeling can provide critical insights into its behavior and guide the rational design of highly effective catalysts.
Future research in this area will likely employ methods such as Density Functional Theory (DFT) to:
Predict Coordination Geometries: Model how the ligand coordinates to various transition metals (e.g., Ruthenium, Iron, Iridium) and predict the stable geometries of the resulting complexes. nih.govresearchgate.net
Analyze Electronic Structures: Investigate the electronic properties of the metal-ligand complex, including the role of the ligand as an electron reservoir (redox non-innocence), which can be crucial for catalytic cycles involving electron transfer. nih.gov
Elucidate Reaction Mechanisms: Map the potential energy surfaces of catalytic cycles to understand the origins of stereoselectivity and identify rate-determining steps.
Simulate Spectroscopic Data: Aid in the characterization of transient or unstable catalytic intermediates by predicting spectroscopic signatures (e.g., Raman, X-ray absorption) that can be compared with experimental data. nih.gov
Furthermore, machine learning approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, could be developed to establish correlations between ligand structural features and catalyst performance (e.g., enantioselectivity), enabling the predictive design of new, superior ligand derivatives. chemrxiv.org
Table 3: Applications of Computational Modeling in Catalyst Design
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of electronic structure in iron bipyridine-diimine complexes. nih.gov | Determined the distribution of spin density and oxidation states between the metal center and the redox-active ligand. nih.gov |
| DFT and EXAFS Analysis | Characterization of diiron(III)-peroxo complexes. nih.gov | Correlated calculated structural parameters (e.g., Fe-Fe distance) with experimental spectroscopic data to confirm core structures. nih.gov |
Integration into Multi-component and Cascade Reaction Sequences
Multi-component reactions (MCRs) and cascade sequences represent a highly efficient approach in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. mdpi.com These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net
The structural features of this compound make it and its derivatives interesting targets for synthesis via MCRs or as building blocks in subsequent cascade reactions.
Synthesis via MCRs: It is conceivable that a multi-component strategy could be developed to assemble the core structure of the ligand itself, for example, by combining a pyridine-based building block, a source of the ethylamine (B1201723) fragment, and an ammonia (B1221849) equivalent in a convergent manner.
Use in Cascade Reactions: The multiple functional groups (two amines, one hydroxyl, and the pyridine ring) on the molecule could be leveraged to initiate or participate in cascade reactions. For example, a reaction could be designed where the diamine first reacts with a substrate, followed by an intramolecular cyclization involving the pyridinol moiety to build complex, fused heterocyclic systems. Research on the use of 3-formylchromones in cascade reactions to produce other highly functionalized pyridin-2(1H)-ones and bipyrimidines showcases the power of this approach to form multiple chemical bonds in one pot. researchgate.netrsc.org
This frontier represents a shift from using the molecule merely as a ligand to employing it as an integral structural component in the synthesis of more complex and potentially biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
